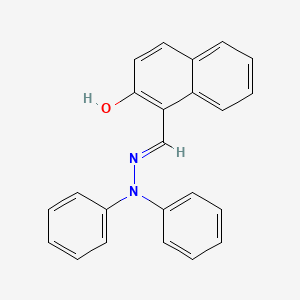
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs known as disulfiram-like compounds. CPP has been shown to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
作用機序
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol and cocaine. By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde, which produces unpleasant physical symptoms such as nausea, flushing, and headache. These symptoms act as a deterrent to continued alcohol or cocaine use.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetaldehyde dehydrogenase, this compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. This modulation of neurotransmitter activity may contribute to this compound's therapeutic effects in the treatment of addiction.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide in lab experiments is its well-established mechanism of action and safety profile. However, one limitation of using this compound is that it may not be effective in all individuals, and its therapeutic effects may depend on a number of individual factors, such as genetics and environmental influences.
将来の方向性
There are a number of future directions for research on N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of acetaldehyde dehydrogenase. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research is needed to better understand the individual factors that may influence this compound's therapeutic effects, in order to develop more personalized treatment approaches.
合成法
The synthesis of N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2-phenylacetonitrile in the presence of sodium methoxide to form 4-chloro-1-phenyl-1,2,3,6-tetrahydropyridine-3-carbonitrile. This compound is then reacted with methylamine to form this compound.
科学的研究の応用
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. This compound works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol and cocaine. By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde, which produces unpleasant physical symptoms such as nausea, flushing, and headache. These symptoms act as a deterrent to continued alcohol or cocaine use.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)12-11-16(18(22)13-5-3-2-4-6-13)19(24)21-15-9-7-14(20)8-10-15/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHLHRNAORAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6090500.png)
![4-bromo-2-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)phenol](/img/structure/B6090505.png)
![methyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6090508.png)

![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6090549.png)
![2-{4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6090556.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6090570.png)
![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)
![N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6090610.png)
